molecular formula C18H14ClN3O3S B3743834 5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one

5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one

Cat. No.: B3743834
M. Wt: 387.8 g/mol
InChI Key: IONBJFPAALEURX-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinone ring, introduction of the chlorophenyl and methoxyphenyl groups, and the final iminomethylation and sulfanylidenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iminomethyl group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the iminomethyl group may yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrimidinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents on the aromatic rings or variations in the functional groups. Examples include:

  • 5-[(2-Bromophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
  • 5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-ethoxyphenyl)-2-sulfanylidenepyrimidin-4-one

Uniqueness

The uniqueness of 5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one lies in its specific combination of functional groups and their spatial arrangement. This gives the compound distinct chemical and biological properties, making it a valuable target for research and development.

Properties

IUPAC Name

5-[(2-chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-25-15-9-5-4-8-14(15)22-17(24)11(16(23)21-18(22)26)10-20-13-7-3-2-6-12(13)19/h2-10,24H,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONBJFPAALEURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C(=O)NC2=S)C=NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Reactant of Route 2
5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Reactant of Route 3
5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Reactant of Route 4
5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Reactant of Route 5
5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Reactant of Route 6
5-[(2-Chlorophenyl)iminomethyl]-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one

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